The synthesis of Cyclosporin A-D4 Acetate involves several technical steps that modify the parent compound to incorporate deuterium atoms. The synthetic routes may include:
Technical details such as reaction conditions (temperature, time, and catalysts) are critical for optimizing yield and purity of the final product. These methods have been documented in various studies focusing on the synthesis of cyclosporin analogs and their derivatives .
The molecular formula for Cyclosporin A-D4 Acetate is , with a molecular weight of approximately 1248.67 g/mol. The structure features a cyclic backbone composed of 11 amino acids, which contributes to its immunosuppressive properties.
Cyclosporin A-D4 Acetate undergoes various chemical reactions that are crucial for its biological activity:
The mechanism by which Cyclosporin A-D4 Acetate exerts its immunosuppressive effects involves several key processes:
Cyclosporin A-D4 Acetate exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings .
Cyclosporin A-D4 Acetate has several significant scientific applications:
Cyclosporin A-D4 Acetate (chemical formula: C₆₄H₁₀₅D₄N₁₁O₁₃; molecular weight: 1248.67 g/mol) is a deuterium-labeled analog of the cyclic undecapeptide immunosuppressant Cyclosporin A. This compound features four deuterium atoms at the terminal methyl group of the acetate moiety attached to the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) residue at position 1 of the cyclic peptide backbone [1] [4]. Structurally classified as a deuterated cyclosporin derivative, it maintains the characteristic cyclic peptide architecture of 11 amino acids—including the unusual Bmt residue—with seven N-methylated peptide bonds that confer conformational flexibility and lipophilicity [3] [6]. The deuterium substitution occurs specifically at the acetyl group (-CO-CD₃ rather than -CO-CH₃), creating a distinct isotopic signature while preserving the stereochemistry and core pharmacological properties of the parent molecule [4] [5].
The development of Cyclosporin A-D4 Acetate emerged from two intersecting research trajectories: metabolic studies of cyclosporins and strategic applications of deuterium labeling in pharmaceuticals. Cyclosporin A was first isolated in 1971 from the fungus Tolypocladium inflatum during screening for antifungal agents [2] [9]. Its potent immunosuppressive properties were identified by Jean Borel at Sandoz in 1976, revolutionizing organ transplantation therapy [2] [9]. By the 1980s, researchers recognized cyclosporin's complex metabolism mediated by cytochrome P450 3A enzymes, driving demand for isotopically labeled versions to track metabolic fate [6] [9]. Deuterated analogs began appearing in the early 2000s, with Cyclosporin A-D4 Acetate specifically designed to study the pharmacokinetic behavior of acetylated metabolites without disrupting the compound's binding affinity [1] [4]. The deuterium labeling approach leverages the kinetic isotope effect—where carbon-deuterium bonds exhibit slower metabolic breakdown than carbon-hydrogen bonds—to extend half-life and improve traceability in mass spectrometry-based assays [1] [8].
Cyclosporin A-D4 Acetate diverges from its parent compound in several critical aspects:
Functional Differences:
Biological Activity: Retains calcineurin binding but demonstrates modified cellular uptake kinetics in some models, possibly due to subtle alterations in lipophilicity [4] [8].
Physicochemical Properties:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: